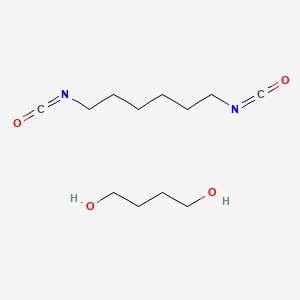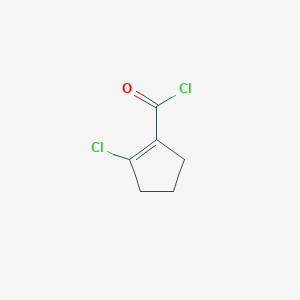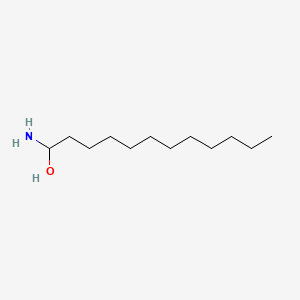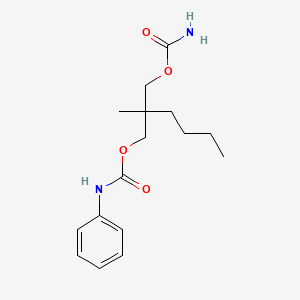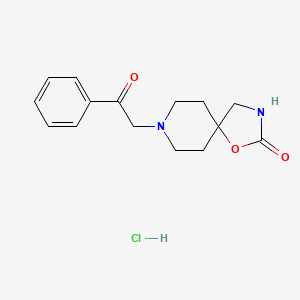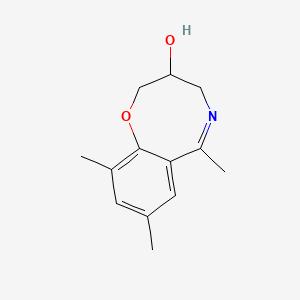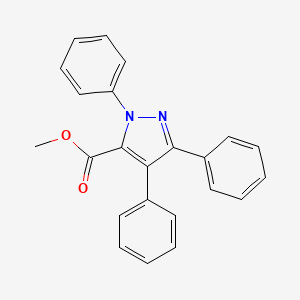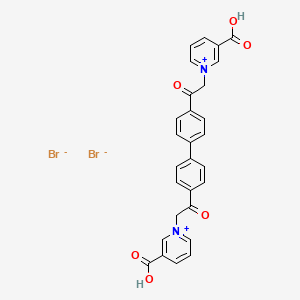
1,1'-(4,4'-Biphenylenebis(carbonylmethylene))bis(3-carboxypyridinium bromide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(4,4’-Biphenylenebis(carbonylmethylene))bis(3-carboxypyridinium bromide) is a complex organic compound characterized by its unique structure, which includes a biphenyl core linked to pyridinium groups through carbonylmethylene bridges
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(4,4’-Biphenylenebis(carbonylmethylene))bis(3-carboxypyridinium bromide) typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a coupling reaction of two benzene rings.
Introduction of Carbonylmethylene Bridges: The carbonylmethylene bridges are introduced via a reaction with formaldehyde or other carbonyl-containing reagents.
Attachment of Pyridinium Groups: The final step involves the reaction of the intermediate compound with pyridine derivatives to form the pyridinium groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions.
化学反応の分析
Types of Reactions
1,1’-(4,4’-Biphenylenebis(carbonylmethylene))bis(3-carboxypyridinium bromide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
1,1’-(4,4’-Biphenylenebis(carbonylmethylene))bis(3-carboxypyridinium bromide) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and polymers.
作用機序
The mechanism of action of 1,1’-(4,4’-Biphenylenebis(carbonylmethylene))bis(3-carboxypyridinium bromide) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1,1’-(4,4’-Biphenylenebis(methylene))bis(4,4’-bipyridinium) Dibromide: Similar structure but with different functional groups.
4,4’-Bis(1,1-dimethylbenzyl)diphenylamine: Another biphenyl derivative with distinct properties.
Uniqueness
1,1’-(4,4’-Biphenylenebis(carbonylmethylene))bis(3-carboxypyridinium bromide) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in various scientific fields.
特性
CAS番号 |
24620-81-3 |
|---|---|
分子式 |
C28H22Br2N2O6 |
分子量 |
642.3 g/mol |
IUPAC名 |
1-[2-[4-[4-[2-(3-carboxypyridin-1-ium-1-yl)acetyl]phenyl]phenyl]-2-oxoethyl]pyridin-1-ium-3-carboxylic acid;dibromide |
InChI |
InChI=1S/C28H20N2O6.2BrH/c31-25(17-29-13-1-3-23(15-29)27(33)34)21-9-5-19(6-10-21)20-7-11-22(12-8-20)26(32)18-30-14-2-4-24(16-30)28(35)36;;/h1-16H,17-18H2;2*1H |
InChIキー |
NBRYYKUIDYUDAX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C[N+](=C1)CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)C[N+]4=CC=CC(=C4)C(=O)O)C(=O)O.[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


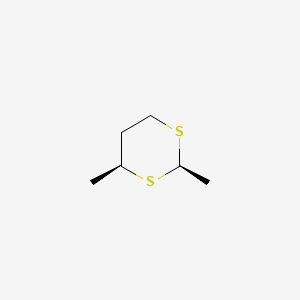
![[2-(hydroxymethyl)-2-methylpentyl] N,N-diethylcarbamate](/img/structure/B14691709.png)
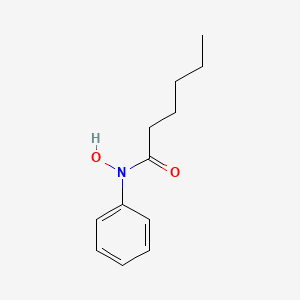
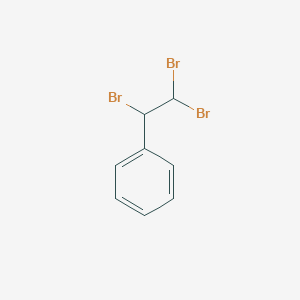
![2-[(2-Aminopropyl)amino]ethan-1-ol](/img/structure/B14691720.png)
